molecular formula C11H9FN4O2 B11472496 6-(4-fluorophenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

6-(4-fluorophenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

Cat. No.: B11472496
M. Wt: 248.21 g/mol
InChI Key: CPFVPGJYQNXFJH-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione is a heterocyclic compound that features a unique structure combining an imidazole ring with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The compound’s fluorophenyl group can enhance its binding affinity to target proteins, while the triazole ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-fluorophenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione stands out due to its combination of an imidazole and triazole ring, which imparts unique chemical and biological properties. Its fluorophenyl group further enhances its potential for medicinal applications by improving binding affinity and specificity.

Properties

Molecular Formula

C11H9FN4O2

Molecular Weight

248.21 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-methyl-7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

InChI

InChI=1S/C11H9FN4O2/c1-14-10(17)13-9-6-15(11(18)16(9)14)8-4-2-7(12)3-5-8/h2-5H,6H2,1H3

InChI Key

CPFVPGJYQNXFJH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N=C2N1C(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

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